4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide
Description
This compound features a benzisothiazol-piperazine core linked to a benzyl-substituted oxobutanamide chain. The benzisothiazol moiety is a critical pharmacophore in psychotropic agents, as seen in Ziprasidone (a benzisothiazole-piperazine derivative with antipsychotic activity) .
Properties
Molecular Formula |
C22H24N4O2S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-benzyl-4-oxobutanamide |
InChI |
InChI=1S/C22H24N4O2S/c27-20(23-16-17-6-2-1-3-7-17)10-11-21(28)25-12-14-26(15-13-25)22-18-8-4-5-9-19(18)29-24-22/h1-9H,10-16H2,(H,23,27) |
InChI Key |
RJGSVHBDPNXCDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide typically involves multi-step procedures. One common route includes the initial formation of the benzisothiazole ring, followed by the introduction of the piperazine moiety. The final steps involve the attachment of the benzyl group and the oxobutanamide chain. Reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide involves its interaction with specific molecular targets, primarily dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, which is crucial in the treatment of psychiatric disorders. The pathways involved include the inhibition of dopamine reuptake and antagonism of serotonin receptors, leading to altered neurotransmission and therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Benzisothiazol-Piperazine Moieties
Ziprasidone (5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one)
- Core Structure : Shares the benzisothiazol-piperazine fragment but replaces the oxobutanamide-benzyl group with an ethyl-indolone chain.
- Activity : Ziprasidone antagonizes serotonin (5HT2) and dopamine (D2) receptors, making it effective for schizophrenia .
- Key Difference : The indolone group in Ziprasidone likely enhances CNS penetration, whereas the oxobutanamide-benzyl group in the target compound may alter solubility and receptor selectivity.
N-[4-[4-(1,2-Benzisothiazol-3-yl)piperazino]butyl]-1H-benzimidazole-4-carboxamide
- Core Structure : Retains the benzisothiazol-piperazine fragment but links it to a benzimidazole-carboxamide group.
- Activity : Predicted to target serotonin receptors (5HT1A) due to hydrogen-bonding interactions (XlogP: 3.8) .
Compounds with Piperazine-Based Amide Linkages
Quinolonecarboxylic Acid Derivatives (e.g., Compounds 5j–5m in )
- Core Structure: Piperazine-sulfonyl groups attached to a quinolonecarboxylic acid core.
- Synthesis: Formed via sulfonylation of a piperazinyl-quinolone intermediate (yields: 76–80%) .
Benzotriazinone Carboxamides (e.g., 14a–14n in )
- Core Structure: Benzotriazinone linked to alkyl/phenyl-substituted butanamides.
- Synthesis : Derived from isatin via diazotization and carboxamide coupling .
- Comparison: The triazinone core may confer different electronic properties compared to benzisothiazol, influencing target selectivity.
Anti-Inflammatory Benzisothiazol Derivatives ()
- Examples : 2-[4-(1,2-Benzisothiazol-3-yl)phenyl]propionic acid.
- Activity : Anti-inflammatory and analgesic effects comparable to Ibuprofen .
- Comparison: The phenylalkanoic acid chain in these compounds enhances anti-inflammatory activity, whereas the target compound’s benzyl-oxobutanamide group may shift activity toward CNS targets.
Physicochemical Comparison
| Compound | Molecular Weight | XlogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~480 (estimated) | ~3.5 | 2 | 6 |
| Ziprasidone | 412.94 | 4.2 | 1 | 5 |
| 5j (Quinolonecarboxylic Acid Derivative) | ~550 (estimated) | ~2.8 | 2 | 8 |
| 14a (Benzotriazinone Carboxamide) | ~350 (estimated) | ~2.0 | 2 | 7 |
Biological Activity
The compound 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide , also known as a derivative of benzisothiazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C23H26N4O2S
- Molecular Weight : 430.55 g/mol
- CAS Number : 105981-34-8
Synthesis
The synthesis of this compound typically involves the cyclization of piperazine derivatives with benzisothiazole moieties. The reaction conditions often include the use of bases such as DBU to facilitate the formation of the desired product. The synthetic route can be optimized for yield and purity using techniques like continuous flow reactors.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Caspase-3 Inhibition : It has been identified as a potential caspase-3 inhibitor, which plays a crucial role in apoptosis regulation.
- Receptor Activity : The compound acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, while also functioning as a partial agonist at 5-HT1A receptors, suggesting implications in neuropharmacology.
Antimicrobial Properties
Research indicates that derivatives of benzisothiazole exhibit significant antimicrobial activity. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. In vitro studies report Minimum Inhibitory Concentrations (MIC) ranging from 250 to 7.81 µg/ml, demonstrating a broad spectrum of activity .
Anti-Cancer Potential
Studies have explored the anti-cancer properties of benzisothiazole derivatives. For instance, compounds similar to 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-benzyl-4-oxobutanamide have been evaluated for their ability to induce apoptosis in cancer cell lines through caspase activation and modulation of cell cycle progression .
Neuroprotective Effects
Given its receptor activity profile, this compound is under investigation for potential neuroprotective effects. Its modulation of serotonin and dopamine pathways may offer therapeutic benefits in treating neurodegenerative diseases and mood disorders.
Study 1: Antimicrobial Efficacy
A study conducted on a series of benzisothiazole derivatives demonstrated that compounds structurally similar to the target molecule exhibited potent antimicrobial activity against resistant strains of bacteria. The results highlighted the importance of functional groups in enhancing efficacy against specific pathogens .
Study 2: Cancer Cell Line Testing
In another investigation, the compound was tested against various cancer cell lines, showing significant cytotoxicity. The mechanism was linked to the induction of apoptosis via caspase pathways, emphasizing its potential as an anti-cancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
